2-(2-Bromobenzyl)oxirane
Description
2-(2-Bromobenzyl)oxirane is an epoxide derivative characterized by a brominated benzyl group attached to an oxirane (epoxide) ring. The benzyl group introduces steric and electronic effects that influence reactivity, solubility, and applications in organic synthesis, particularly in ring-opening reactions for polymer or pharmaceutical intermediates.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9BrO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2 |
InChI Key |
JZRUNNCPHWHUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromobenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-(2-Bromobenzyl)oxirane often involves the bromination of benzyl alcohol followed by epoxidation. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent epoxidation is carried out using peracids or other suitable oxidizing agents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Ring-Opening Reactions: Production of diols or other functionalized compounds.
Oxidation and Reduction: Formation of ketones or alcohols.
Scientific Research Applications
2-(2-Bromobenzyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The bromobenzyl group can also participate in various reactions, enhancing the compound’s reactivity. Molecular targets include nucleophiles such as amines, thiols, and hydroxides, which can open the oxirane ring or replace the bromine atom .
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
Structural and Molecular Comparisons
The table below summarizes key structural analogs of 2-(2-Bromobenzyl)oxirane, highlighting substituent variations and molecular properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine and chlorine substituents (e.g., in 2-(2-Bromophenyl)oxirane or epichlorohydrin) increase electrophilicity of the oxirane ring, enhancing reactivity toward nucleophilic attack .
- Steric Effects : Bulky groups like tert-butyl or n-butyl reduce reaction rates in ring-opening due to steric hindrance.
- Solubility : Aromatic substituents (e.g., phenyl groups) decrease water solubility compared to aliphatic analogs like 2-(2-Bromoethyl)oxirane .
Ring-Opening Reactions
- Epichlorohydrin : Undergoes acid-catalyzed ring-opening with nucleophiles (e.g., carboxylic acids) to form polyether derivatives, critical in epoxy resin production .
- 2-(2-Bromoethyl)oxirane: Reacts with phenol derivatives to form phenoxyethyl oxiranes, used in crosslinking agents .
- Brominated Aromatic Oxiranes : The 2-bromophenyl group in 2-(2-Bromophenyl)oxirane facilitates Suzuki coupling reactions, enabling aryl-aryl bond formation .
Polymerization
Epichlorohydrin’s reactivity with amines or diols makes it a cornerstone of epoxy polymers , while brominated analogs like 2-(2-Bromophenyl)oxirane may serve as flame-retardant monomers due to bromine’s radical-scavenging properties .
Biological Activity
2-(2-Bromobenzyl)oxirane, also known as (2S)-2-(2-bromophenyl)oxirane, is a compound characterized by an epoxide functional group and a bromobenzyl moiety. Its molecular formula is C₈H₇BrO, with a molecular weight of approximately 199.04 g/mol. The unique structural features of this compound, particularly the strained oxirane ring and the positioning of the bromine atom, contribute significantly to its biological activity.
The presence of the reactive oxirane ring makes 2-(2-Bromobenzyl)oxirane susceptible to nucleophilic attack, facilitating interactions with various biological targets such as enzymes and proteins. This reactivity is crucial for its potential therapeutic applications, especially in medicinal chemistry where it has been explored for anticancer and antimicrobial activities.
Anticancer Properties
Research indicates that 2-(2-Bromobenzyl)oxirane exhibits significant anticancer activity. It has been tested against various human tumor cell lines, demonstrating inhibitory effects on cell proliferation. For instance, compounds structurally related to 2-(2-Bromobenzyl)oxirane have shown promising results against HL-60 and BGC-823 cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, 2-(2-Bromobenzyl)oxirane has been investigated for its antimicrobial potential. Studies suggest that it can inhibit the growth of certain pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
The mechanism through which 2-(2-Bromobenzyl)oxirane exerts its biological effects is primarily attributed to its ability to modulate enzyme activity. The strain in the oxirane ring allows it to interact effectively with biological macromolecules, potentially leading to alterations in enzyme kinetics and protein function.
Study on Tumor Cell Inhibition
A study conducted on various tumor cell lines demonstrated that 2-(2-Bromobenzyl)oxirane could inhibit cell growth significantly. The results indicated that the compound’s structural characteristics play a critical role in its effectiveness against cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 5.4 |
| BGC-823 | 3.9 |
| Bel-7402 | 4.8 |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment .
Antimicrobial Assessment
In another assessment focusing on antimicrobial activity, 2-(2-Bromobenzyl)oxirane was tested against several bacterial strains. The compound exhibited varying degrees of inhibition:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
These results indicate that the compound may serve as an effective antimicrobial agent, warranting further investigation into its applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
